5-Hydrazinyl-3-(methylsulfanyl)-1,2,4-thiadiazole

Medicinal Chemistry SAR Analysis Lead Optimization

5-Hydrazinyl-3-(methylsulfanyl)-1,2,4-thiadiazole (CAS 38362-23-1) is a disubstituted 1,2,4-thiadiazole heterocycle bearing a nucleophilic hydrazinyl group at the 5-position and a methylsulfanyl (-SCH3) substituent at the 3-position. The 1,2,4-thiadiazole scaffold is recognized across medicinal chemistry and agrochemical research for its capacity to engage biological targets via hydrogen bonding, π-stacking, and sulfur-mediated interactions, while the hydrazinyl terminus serves as a versatile handle for condensation with carbonyl compounds to form stable hydrazones.

Molecular Formula C3H6N4S2
Molecular Weight 162.2 g/mol
CAS No. 38362-23-1
Cat. No. B12905050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydrazinyl-3-(methylsulfanyl)-1,2,4-thiadiazole
CAS38362-23-1
Molecular FormulaC3H6N4S2
Molecular Weight162.2 g/mol
Structural Identifiers
SMILESCSC1=NSC(=N1)NN
InChIInChI=1S/C3H6N4S2/c1-8-3-5-2(6-4)9-7-3/h4H2,1H3,(H,5,6,7)
InChIKeyYOJIMGDEWFLZKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydrazinyl-3-(methylsulfanyl)-1,2,4-thiadiazole (CAS 38362-23-1): Core Structural and Procurement Specifications


5-Hydrazinyl-3-(methylsulfanyl)-1,2,4-thiadiazole (CAS 38362-23-1) is a disubstituted 1,2,4-thiadiazole heterocycle bearing a nucleophilic hydrazinyl group at the 5-position and a methylsulfanyl (-SCH3) substituent at the 3-position . The 1,2,4-thiadiazole scaffold is recognized across medicinal chemistry and agrochemical research for its capacity to engage biological targets via hydrogen bonding, π-stacking, and sulfur-mediated interactions, while the hydrazinyl terminus serves as a versatile handle for condensation with carbonyl compounds to form stable hydrazones [1]. With a molecular formula of C3H6N4S2 and a molecular weight of 162.24 g/mol, this compound is commercially supplied as a research intermediate at purities typically ≥97% .

Why 5-Hydrazinyl-3-(methylsulfanyl)-1,2,4-thiadiazole Cannot Be Substituted with Common 1,2,4-Thiadiazole Analogs


Within the 1,2,4-thiadiazole series, small changes at the 3- and 5-positions produce large shifts in molecular weight, lipophilicity, hydrogen-bonding capacity, and thermal stability that preclude functionally equivalent substitution . For example, replacing the 3-methylsulfanyl group with a methyl group (CAS 38362-20-8) reduces the molecular weight by ~32 g/mol (from 162.24 to 130.17 g/mol) and eliminates the additional sulfur atom available for metal coordination or oxidative transformation [1]. Similarly, swapping the 5-hydrazinyl group for a chloro substituent (CAS 38362-15-1) abolishes the hydrazone-forming reactivity that is essential for generating focused compound libraries . These structural differences translate into distinct boiling points (334.7 °C vs. 98 °C at reduced pressure), densities, and chromatographic retention behaviors that directly affect purification protocols, formulation compatibility, and downstream synthetic planning .

Quantitative Differentiation Evidence for 5-Hydrazinyl-3-(methylsulfanyl)-1,2,4-thiadiazole Versus In-Class Analogs


Molecular Weight Differentiation: 3-Methylsulfanyl vs. 3-Methyl Substitution

The 3-methylsulfanyl substituent increases molecular weight by 32.07 g/mol relative to the 3-methyl analog (162.24 vs. 130.17 g/mol), introducing an additional sulfur atom capable of participating in metal coordination, hydrogen bonding, and oxidative metabolism, while also modifying lipophilicity beyond the XLogP3-AA of 0.7 reported for the 3-methyl derivative [1].

Medicinal Chemistry SAR Analysis Lead Optimization

Thermal Stability Contrast: Hydrazine vs. Chloro Leaving Group at 5-Position

Replacing the 5-hydrazinyl group with a chlorine atom dramatically reduces the boiling point from 334.7 °C (atmospheric pressure) to 98 °C (at 17 Torr), reflecting fundamental differences in intermolecular hydrogen-bonding networks and volatility that affect distillation, storage, and high-temperature reaction compatibility .

Process Chemistry Thermal Analysis Synthetic Intermediates

Functional Group Reactivity: Hydrazinyl-Dependent Hydrazone Formation vs. Amino or Chloro Analogs

The 5-hydrazinyl group enables quantitative condensation with aldehydes and ketones to form hydrazones, a reactivity trait absent in the 5-amino (CAS 6913-13-9) and 5-chloro (CAS 38362-15-1) analogs. The 5-amino derivative (MW 147.22 g/mol) requires pre-activation for acylation, while the 5-chloro derivative undergoes nucleophilic aromatic substitution, generating a different product class (thioethers/amines rather than hydrazones) [1]. The unsubstituted 5-hydrazinyl-1,2,4-thiadiazole (CAS 856653-33-3, MW 116.15 g/mol) lacks the 3-methylsulfanyl group, forfeiting the additional sulfur coordination site and the molecular complexity that drives diverse SAR exploration .

Combinatorial Chemistry Library Synthesis Hydrazone Ligation

Mass Spectrometric Fragmentation Signature: Diagnostic Hydrogen Transfer from 5-Hydrazino Substituents

Mass spectrometric studies of substituted 1,2,4-thiadiazoles demonstrate that compounds bearing 5-hydrazino substituents undergo a characteristic hydrogen transfer from the substituent to a ring nitrogen atom during fragmentation, a pathway absent in 5-amino, 5-chloro, or 5-alkylthio analogs lacking the hydrazino group . This diagnostic fragmentation provides a unique analytical fingerprint for identity confirmation and purity assessment in procurement quality control workflows.

Analytical Chemistry Quality Control Mass Spectrometry

Recommended Application Scenarios for 5-Hydrazinyl-3-(methylsulfanyl)-1,2,4-thiadiazole Based on Verified Differentiation Evidence


SAR-Driven Medicinal Chemistry: Exploring Sulfur-Enriched 1,2,4-Thiadiazole Chemical Space

When a medicinal chemistry program requires systematic exploration of how an additional sulfur atom at the 3-position affects target binding, metabolic stability, or metal-chelate formation relative to a 3-methyl baseline, 5-Hydrazinyl-3-(methylsulfanyl)-1,2,4-thiadiazole provides the requisite 24.6% molecular weight increase and distinct heteroatom profile for rigorous SAR analysis [Section_3, Evidence_Item_1]. The hydrazinyl group further enables rapid condensation with diverse carbonyl-containing fragments to generate focused hydrazone libraries for hit expansion.

High-Temperature Synthetic Processes Requiring Thermally Stable Hydrazine Building Blocks

For reactions conducted at elevated temperatures where volatile analogs (e.g., 5-chloro-3-(methylthio)-1,2,4-thiadiazole, bp 98 °C at reduced pressure) would evaporate or decompose, the target compound's atmospheric boiling point of 334.7 °C ensures it remains in the liquid phase, enabling cleaner reaction profiles and higher isolated yields [Section_3, Evidence_Item_2]. This thermal stability is particularly valuable in solvent-free melt reactions and high-boiling solvent systems.

Combinatorial Library Synthesis Leveraging Orthogonal Functionalization

In parallel synthesis campaigns where structural diversity is paramount, the combination of a 5-hydrazinyl group (for hydrazone formation) and a 3-methylsulfanyl group (for subsequent oxidation to sulfoxide/sulfone or alkylation) enables two-step orthogonal derivatization, generating libraries with higher complexity than achievable with mono-functional 1,2,4-thiadiazole analogs [Section_3, Evidence_Item_3].

Analytical Reference Standard for Mass Spectrometry-Based Identity Confirmation

In quality control laboratories managing inventories of multiple thiadiazole intermediates, the characteristic hydrogen-transfer fragmentation signature of 5-hydrazino-substituted 1,2,4-thiadiazoles provides a definitive diagnostic marker for identity confirmation, distinguishing this compound from co-eluting or isobaric analogs during LC-MS or GC-MS analysis [Section_3, Evidence_Item_4].

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